molecular formula C35H54O10 B1204469 Digitoxin digitoxoside CAS No. 16479-50-8

Digitoxin digitoxoside

Cat. No.: B1204469
CAS No.: 16479-50-8
M. Wt: 634.8 g/mol
InChI Key: CERUVRSAHAFOLZ-IQVVVBTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Digitoxin digitoxoside can be synthesized through the glycosylation of digitoxigenin with digitoxose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction of digitoxin from Digitalis purpurea, followed by enzymatic or chemical glycosylation to attach digitoxose units. The process includes purification steps such as crystallization and chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Digitoxin digitoxoside exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparison with Similar Compounds

Properties

CAS No.

16479-50-8

Molecular Formula

C35H54O10

Molecular Weight

634.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1

InChI Key

CERUVRSAHAFOLZ-IQVVVBTISA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O

Key on ui other cas no.

16479-50-8

Synonyms

digitoxigenin-bis(digitoxoside)
DT-BIS(DT)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digitoxin digitoxoside
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Digitoxin digitoxoside
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Digitoxin digitoxoside
Reactant of Route 5
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Reactant of Route 6
Digitoxin digitoxoside

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